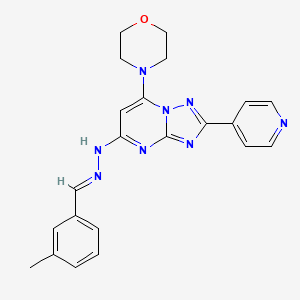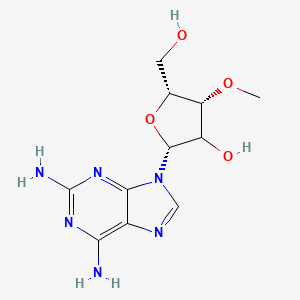![molecular formula C18H16N6O2 B12387795 (3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-c]pyrrole core, an oxazole ring, and a cyanopyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-c]pyrrole core, the introduction of the oxazole ring, and the attachment of the cyanopyridine moiety. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain groups or the formation of new bonds.
Wissenschaftliche Forschungsanwendungen
The compound (3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile: This compound itself.
Other Pyrrolo[2,3-c]pyrrole Derivatives: Compounds with similar core structures but different functional groups.
Oxazole Derivatives: Compounds containing the oxazole ring with various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C18H16N6O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile |
InChI |
InChI=1S/C18H16N6O2/c1-11-14-3-5-24(15(14)9-23(11)10-20)18(25)17-22-8-16(26-17)12-2-4-21-13(6-12)7-19/h2,4,6,8,11,14-15H,3,5,9H2,1H3/t11-,14-,15+/m1/s1 |
InChI-Schlüssel |
LBHXWJUYDOSAAH-DFBGVHRSSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2CCN([C@H]2CN1C#N)C(=O)C3=NC=C(O3)C4=CC(=NC=C4)C#N |
Kanonische SMILES |
CC1C2CCN(C2CN1C#N)C(=O)C3=NC=C(O3)C4=CC(=NC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)



![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
